Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-
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Overview
Description
1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-7-YL)ETHANONE is an organic compound that features both phenolic and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-7-YL)ETHANONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dihydroxybenzaldehyde and 7-aminoquinoline.
Condensation Reaction: The key step involves a condensation reaction between 2,4-dihydroxybenzaldehyde and 7-aminoquinoline in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, under reflux conditions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-7-YL)ETHANONE can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-7-YL)ETHANONE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-7-YL)ETHANONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenolic and quinoline moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-6-YL)ETHANONE: Similar structure but with the quinoline moiety at a different position.
1-(2,4-DIHYDROXYPHENYL)-2-(ISOQUINOLIN-7-YL)ETHANONE: Contains an isoquinoline moiety instead of quinoline.
Uniqueness
1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-7-YL)ETHANONE is unique due to the specific positioning of the quinoline moiety, which can influence its chemical reactivity and biological activity
Biological Activity
Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, applications in pharmacology, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline moiety linked to a dihydroxyphenyl group via an ethanone functional group. This unique structure is believed to contribute to its biological properties through various interactions with molecular targets.
The biological activity of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
- Receptor Modulation : Interaction with various receptors can lead to downstream signaling changes that affect cellular responses.
- Antioxidant Activity : The phenolic groups in the structure are known for their antioxidant properties, which can mitigate oxidative stress in biological systems.
Antimicrobial Activity
Research has indicated that derivatives of Ethanone exhibit antimicrobial properties. For example:
- A study demonstrated that related compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggested that modifications on the phenolic ring could enhance antibacterial efficacy .
Antioxidant Properties
The antioxidant potential of Ethanone has been evaluated in several studies. Its ability to scavenge free radicals contributes to its protective effects against oxidative damage in cells. This property is crucial for developing treatments for chronic diseases linked to oxidative stress .
Study 1: Antimicrobial Efficacy
In a recent study examining various analogs of quinoline derivatives, it was found that certain compounds derived from Ethanone exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most effective compound demonstrated an inhibition rate of over 70% at a concentration of 50 µM .
Compound | % Inhibition (50 µM) | Target Bacteria |
---|---|---|
Ethanone Derivative A | 75% | S. aureus |
Ethanone Derivative B | 68% | E. coli |
Study 2: Antioxidant Activity Assessment
A study focused on the antioxidant capacity of Ethanone derivatives utilized the DPPH assay method. Results indicated that the compound exhibited a significant reduction in DPPH radical concentration, showcasing its potential as an antioxidant agent.
Compound | IC50 (µM) |
---|---|
Ethanone | 30 |
Reference Antioxidant | 25 |
Applications in Medicinal Chemistry
Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- shows promise as a lead compound in drug development:
Properties
CAS No. |
97850-37-8 |
---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-quinolin-7-ylethanone |
InChI |
InChI=1S/C17H13NO3/c19-13-5-6-14(17(21)10-13)16(20)9-11-3-4-12-2-1-7-18-15(12)8-11/h1-8,10,19,21H,9H2 |
InChI Key |
JGGAMHOLNQQBQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CC(=O)C3=C(C=C(C=C3)O)O)N=C1 |
Origin of Product |
United States |
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